molecular formula C20H17N3OS B2873506 4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207013-54-4

4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2873506
CAS No.: 1207013-54-4
M. Wt: 347.44
InChI Key: XPGIXXJYFOOPBX-UHFFFAOYSA-N
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Description

4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine (CAS 1207013-54-4) is a chemical compound with the molecular formula C20H17N3OS and a molecular weight of 347.43 g/mol. It is offered for research and development purposes in the field of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrazine chemical class, which is part of a broader family of nitrogen-containing heterocyclic scaffolds that have attracted significant interest in drug discovery. While the specific biological activity of this compound requires further investigation, related fused pyrazolo heterocycles, such as pyrazolo[1,5-a]pyrimidines, are widely recognized in scientific literature for their diverse pharmacological profiles. These scaffolds are frequently investigated as potent protein kinase inhibitors (PKIs) for targeted cancer therapy, with applications in inhibiting kinases like EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer and melanoma . The rigid, planar structure of these fused systems provides a versatile framework for interaction with enzymatic targets . The core structure is amenable to synthetic modification, allowing researchers to explore structure-activity relationships (SAR). The presence of a benzylsulfanyl group and a 3-methoxyphenyl substituent on the pyrazolo[1,5-a]pyrazine core makes this compound a valuable intermediate or candidate for screening in various biochemical assays. Researchers can utilize this compound in the design and development of novel therapeutic agents, particularly in oncology and enzyme inhibition studies. This product is intended for research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-benzylsulfanyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-24-17-9-5-8-16(12-17)18-13-19-20(21-10-11-23(19)22-18)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGIXXJYFOOPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzylthiol, 3-methoxyphenyl derivatives, and other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in diverse biological processes . The compound’s structure allows it to bind to the receptor and inhibit its activity, thereby modulating various cellular responses.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrazolo[1,5-a]pyrazine scaffold is highly tunable, with substituents at the 2- and 4-positions significantly altering properties. Key analogs include:

Compound Name Substituents (Position 2 / 4) Molecular Weight (g/mol) logP Key Features Reference
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine 2-Methylphenyl / Benzylsulfanyl 331.44 4.23 High lipophilicity; no bioactivity reported
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl / 3-Fluorobenzylsulfanyl 365.43 N/A Fluorine enhances metabolic stability; methoxy improves solubility
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 3-Chloro-4-ethoxyphenyl / 3-Fluorobenzylsulfanyl ~430.89 N/A Chloro and ethoxy groups increase steric bulk and electron-withdrawing effects
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl / Chloro 289.72 N/A Dimethoxy groups enhance electron density; chloro substituent aids reactivity

Key Observations :

  • Electron-Donating vs. In contrast, chloro () and fluoro () substituents introduce electron-withdrawing effects, altering reactivity .
  • Lipophilicity : The benzylsulfanyl moiety (logP ~4.2 in ) contributes to higher membrane permeability compared to chloro or fluoro analogs, which may have variable logP depending on substituent polarity .

Biological Activity

4-(Benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[1,5-a]pyrazine core substituted with a benzylsulfanyl group and a 3-methoxyphenyl moiety. This unique structure may contribute to its biological effects.

Anticancer Properties

Research indicates that pyrazolo compounds often exhibit significant anticancer activity. For instance, similar heterocyclic compounds have shown efficacy against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • K-562 (chronic myeloid leukemia)

A study demonstrated that related pyrazolo compounds inhibited the proliferation of cancer cells at micromolar concentrations, suggesting that this compound may share similar properties .

The mechanisms by which pyrazolo compounds exert their anticancer effects often involve:

  • Caspase Activation : Induction of apoptosis through the activation of caspases.
  • Cell Cycle Arrest : Inhibition of specific kinases that regulate the cell cycle.
  • Pro-oxidative Effects : Inducing oxidative stress in cancer cells leading to cell death.

In silico studies have suggested that these compounds might target specific kinases, such as AKT2 and Bcr-Abl, which are critical in cancer cell proliferation and survival .

Study 1: Antiproliferative Activity

A series of pyrazolo[4,3-e][1,2,4]triazine derivatives were evaluated for their antiproliferative effects. The results showed that certain derivatives exhibited strong cytotoxicity against MCF-7 and K-562 cell lines. Although specific data on this compound was not detailed, the structural similarities suggest potential for similar activity .

CompoundCell LineIC50 (µM)Mechanism
MM134BxPC-30.06Caspase activation
MM6K-5620.35Pro-oxidative activity

Study 2: Inhibition of Kinases

Another study focused on the inhibition of protein kinases by pyrazolo derivatives. While some compounds showed promising results in inhibiting CDK2 and Abl kinases, others did not demonstrate significant activity. This highlights the importance of structural features in determining biological efficacy .

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